molecular formula C19H17ClN2O B2979678 2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one CAS No. 922909-19-1

2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one

Cat. No. B2979678
CAS RN: 922909-19-1
M. Wt: 324.81
InChI Key: IVQPJLQULZVGMP-UHFFFAOYSA-N
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Description

Pyridazin-3(2H)-ones are an important class of compounds due to their diverse pharmacological activities . They have been the focus of medicinal chemists over the last decade . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Chemical Reactions Analysis

Pyridazin-3(2H)-ones have been found to exhibit a wide range of pharmacological activities . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats .

Scientific Research Applications

Synthesis and Molecular Docking

A study focused on the synthesis of novel pyridine and fused pyridine derivatives exhibiting antimicrobial and antioxidant activities. These compounds were also subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins, indicating potential for further exploration in drug development (Flefel et al., 2018).

Biological Activity

Another research project investigated the preparation of new heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties. This study highlights the diverse potential applications of pyridazinone derivatives in addressing various biological targets (Sayed et al., 2003).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of a pyridazinone derivative were performed, providing insights into the molecular interactions and geometry crucial for the design of compounds with specific biological activities (Daoui et al., 2021).

Pharmacological Investigations

Research into pyridazines for pharmacological investigations identified certain dialkoxy-pyridazines with anticonvulsive properties and dihydrazino-pyridazine analogs resembling blood pressure lowering drugs, showcasing the therapeutic potential of these compounds (Druey et al., 1954).

Anticancer, Antiangiogenic, and Antioxidant Agents

A series of pyridazin-3(2H)-one derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. This research demonstrates the broad spectrum of biological activities that such compounds can exhibit, further underscoring their significance in scientific research and potential therapeutic applications (Kamble et al., 2015).

Mechanism of Action

While the specific mechanism of action for “2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one” is not available, pyridazin-3(2H)-ones are known to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Future Directions

Given the wide range of pharmacological activities of pyridazin-3(2H)-ones, these compounds should be extensively studied for their therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13-6-7-17(14(2)10-13)18-8-9-19(23)22(21-18)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQPJLQULZVGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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